molecular formula C14H23N5O2 B2889456 7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923113-80-8

7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2889456
CAS RN: 923113-80-8
M. Wt: 293.371
InChI Key: QPUMCCRCWJWIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound commonly known as EIPD. It is a purine derivative and has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from reactions involving similar purine structures, exhibit potent cytotoxic properties against cancer cell lines. These compounds have been evaluated for their growth inhibitory properties in models like murine P388 leukemia and Lewis lung carcinoma, showing some IC(50) values less than 10 nM, highlighting their potential as therapeutic agents in oncology research (Deady et al., 2003).

Sensor Ability and Spectral Characteristics

Novel 1,8-naphthalimide derivatives, structurally analogous to the compound , have been synthesized and characterized for their photophysical properties. These compounds, including their copolymers with styrene, demonstrate significant sensor abilities towards metal ions, highlighting their potential applications in the development of new fluorescent probes for chemical and biological sensing (Staneva et al., 2020).

Purine Alkaloids with Biological Activity

Purine alkaloids isolated from natural sources, such as the South China Sea gorgonian Subergorgia suberosa, exhibit weak cytotoxicity towards human cancer cell lines. The discovery of these new purine alkaloids expands the chemical diversity of natural products and provides a foundation for the development of novel drugs with anticancer properties (Qi et al., 2008).

Antitumor Activity and Vascular Relaxing Effects

Purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, synthesized from purine precursors, show notable antitumor activity. The synthesis and biological evaluation of these novel heterocycles indicate their potential as therapeutic agents, offering a pathway to explore for the compound , especially in terms of its antitumor and vascular relaxing properties (Ueda et al., 1987).

properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-6-19-10-11(16-13(19)15-8-7-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUMCCRCWJWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NCCC(C)C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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